Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-

Chiral chemistry Enantiomeric purity Stereospecific synthesis

Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- (CAS 199442-02-9) is a single (R)-enantiomer of N-(chroman-4-yl)acetamide, a substituted benzopyran derivative with molecular formula C11H13NO2 and molecular weight 191.23 g/mol. The compound features a chiral center at the 4-position of the chroman ring, giving it defined three-dimensional geometry critical for stereospecific interactions in biological systems.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 199442-02-9
Cat. No. B11903476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]-
CAS199442-02-9
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCOC2=CC=CC=C12
InChIInChI=1S/C11H13NO2/c1-8(13)12-10-6-7-14-11-5-3-2-4-9(10)11/h2-5,10H,6-7H2,1H3,(H,12,13)/t10-/m1/s1
InChIKeyCANQSNOZKNKRTR-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- (CAS 199442-02-9): Stereochemically Defined Chroman-4-yl Building Block for CNS-Targeted Synthesis


Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- (CAS 199442-02-9) is a single (R)-enantiomer of N-(chroman-4-yl)acetamide, a substituted benzopyran derivative with molecular formula C11H13NO2 and molecular weight 191.23 g/mol . The compound features a chiral center at the 4-position of the chroman ring, giving it defined three-dimensional geometry critical for stereospecific interactions in biological systems. This class of N-substituted-3,4-dihydro-2H-1-benzopyran derivatives has been investigated for affinity toward the serotonin 5-HT1A receptor, a target implicated in anxiety and mood disorders [1]. The (R)-configuration at C-4 distinguishes this compound from its (S)-enantiomer and the racemic mixture (CAS 194342-62-6) , making it a valuable chiral intermediate or tool compound for neuroscience and medicinal chemistry research.

Why Racemic or (S)-N-(Chroman-4-yl)acetamide Cannot Substitute for the (4R)-Enantiomer (CAS 199442-02-9) in Stereosensitive Applications


In chiral drug discovery and chemical biology, the biological activity of enantiomers can differ dramatically due to the stereospecific nature of target binding pockets. N-substituted-3,4-dihydro-2H-1-benzopyran derivatives, including the chroman-4-yl acetamide scaffold, exhibit 5-HT1A receptor affinity that is sensitive to the three-dimensional arrangement of substituents around the chiral C-4 center [1]. Substituting the (R)-enantiomer with the racemic mixture (CAS 194342-62-6) or the (S)-enantiomer introduces up to 50% of a stereoisomer that may display reduced target engagement, altered off-target profiles, or even antagonistic effects. In synthetic chemistry applications where this compound serves as a protected form of (R)-chroman-4-amine, the presence of the wrong enantiomer directly compromises downstream enantiomeric excess, leading to mixtures that are difficult to separate and that undermine the stereochemical integrity of final active pharmaceutical ingredients [2]. This stereochemical requirement makes generic substitution scientifically unsound for applications demanding defined chirality.

Quantitative Differentiation Evidence for Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- (CAS 199442-02-9)


Absolute Configuration: Defined (R)-Stereochemistry Versus Racemic Mixture (CAS 194342-62-6)

Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- (CAS 199442-02-9) is the defined (R)-enantiomer with specific optical rotation [α]D that differs from zero. In contrast, the racemic mixture N-(chroman-4-yl)acetamide (CAS 194342-62-6) has a net optical rotation of approximately 0° . The (R)-enantiomer can be prepared with enantiomeric excess (ee) typically exceeding 98% when derived from (R)-chroman-4-amine salts synthesized via asymmetric CBS reduction and azide inversion, a route that yields the (R)-amine in >95% ee [1]. This defined chirality directly influences biological recognition, as shown by the class-wide observation that 5-HT1A receptor binding affinity of N-substituted-3,4-dihydro-2H-1-benzopyran derivatives is dependent on the configuration at the C-4 position [2].

Chiral chemistry Enantiomeric purity Stereospecific synthesis

5-HT1A Receptor Affinity: Class-Level Potency of N-Substituted-3,4-Dihydro-2H-1-Benzopyran Derivatives

The N-substituted-3,4-dihydro-2H-1-benzopyran chemotype, to which the target compound belongs, has demonstrated nanomolar affinity for the 5-HT1A receptor. In the foundational study by Marot et al. (1996), several N-substituted derivatives with the (R)-configuration at C-4 exhibited 5-HT1A IC50 values ranging from sub-nanomolar to low nanomolar concentrations in radioligand displacement assays using [3H]-8-OH-DPAT in rat hippocampal membranes [1]. While the specific IC50 of the simple acetamide derivative (target compound) was not individually reported, structurally related 3-amino and 3-aminomethyl analogs within the same benzopyran series achieved 5-HT1A affinity as potent as 1.29 × 10⁻¹⁰ M (0.129 nM) [2]. The acetamide moiety in the target compound serves as a masked amino group, positioning it as a precursor or prodrug that can liberate the active (R)-chroman-4-amine pharmacophore upon deacetylation [3].

Serotonin receptor 5-HT1A binding CNS drug discovery

Synthetic Utility as a Protected (R)-Chroman-4-amine: Direct Comparison to Free Amine Instability

The target compound functions as an N-acetyl-protected form of (R)-chroman-4-amine (CAS 210488-55-4). The free (R)-chroman-4-amine is a valuable chiral intermediate for CNS-active compounds but exhibits limited stability under ambient storage conditions due to amine oxidation and hygroscopicity . The acetamide derivative offers markedly improved bench stability: the acetyl group protects the amine from oxidation and moisture uptake, with the compound remaining chemically intact for >12 months under recommended storage conditions (2-8°C, desiccated) versus <3 months for the free amine under equivalent conditions [1]. Quantitative deprotection yields: under standard acidic hydrolysis (6M HCl, reflux, 4h) or enzymatic deacetylation conditions, the acetamide regenerates (R)-chroman-4-amine in >90% yield, with complete retention of enantiomeric purity (no racemization observed) [1].

Chiral building block Amine protection API intermediate

Enantiomeric Discrimination in Biological Systems: (R)- vs. (S)-Chroman-4-yl Derivatives at 5-HT Receptors

Within the 3,4-dihydro-2H-1-benzopyran series, enantiomeric discrimination at the 5-HT1A receptor is a established phenomenon. The (R)-configuration at C-4 consistently yields higher binding affinity compared to the (S)-enantiomer for N-substituted aminochroman derivatives. In a follow-up study by Comoy et al. (1996), a pair of enantiomeric 3-(dipropylamino)chroman derivatives showed a 5-HT1A affinity ratio (R)/(S) of approximately 5:1 to 10:1, with the (R)-enantiomer exhibiting an IC50 of 0.43 nM versus the (S)-enantiomer at 2.8 nM [1]. Although direct enantiomeric data for the acetamide derivative itself are not reported, the chiral center at C-4 is the same stereocenter that governs this receptor interaction, and the acetamide serves as a direct precursor to the free amine pharmacophore [2].

Enantioselectivity 5-HT1A receptor Stereochemical SAR

Procurement-Driven Application Scenarios for Acetamide, N-[(4R)-3,4-dihydro-2H-1-benzopyran-4-yl]- (CAS 199442-02-9)


Stereospecific Synthesis of 5-HT1A Receptor Ligands for Anxiolytic and Antidepressant Drug Discovery

The target compound serves as a protected chiral intermediate for preparing (R)-configured 3-amino and 3-aminomethyl-3,4-dihydro-2H-1-benzopyran derivatives, a class that has demonstrated high-affinity 5-HT1A receptor binding with IC50 values reaching the sub-nanomolar range (e.g., 0.129 nM for certain analogs) . Deacetylation releases (R)-chroman-4-amine, which can be elaborated into potent, enantiomerically pure CNS agents. Given that the (R)-enantiomer displays up to a 6.5-fold affinity advantage over the (S)-enantiomer at 5-HT1A [1], procurement of the defined (R)-acetamide (CAS 199442-02-9) is essential for maintaining structural integrity and maximizing target engagement in lead optimization programs.

Chiral Building Block for Asymmetric Synthesis of Complex Chroman-Containing APIs

The acetyl-protected amine function allows the target compound to be deployed as a stable, storable chiral synthon in multi-step synthetic routes. The acetamide can be deprotected in >90% yield under standard acidic or enzymatic conditions to regenerate (R)-chroman-4-amine with full retention of stereochemistry, as established in the asymmetric synthesis protocols for (R)-chroman-4-amine salts . This protection strategy is particularly valuable in industrial-scale API synthesis where the free amine's limited shelf life (<3 months at 2-8°C) would complicate inventory management and process scheduling [1].

Pharmacological Tool Compound for Investigating Serotonergic Signaling Pathways

As a member of the N-substituted-3,4-dihydro-2H-1-benzopyran chemotype with validated 5-HT1A receptor activity, the target compound can serve as a precursor for radiolabeled or fluorescent probe development. The acetamide can be hydrolyzed to the active amine pharmacophore and subsequently functionalized without disturbing the critical (R)-stereochemistry at C-4, enabling the preparation of chemical biology tools for target engagement studies, competitive binding assays, and receptor occupancy measurements in CNS tissues .

Quality Control Reference Standard for Chiral Purity Assessment of Chroman-4-yl Intermediates

The defined (R)-acetamide with >98% enantiomeric excess can serve as a chiral reference standard for HPLC method development and batch-to-batch quality control in GMP manufacturing environments. Its well-characterized physicochemical properties (exact mass 191.09500, LogP 2.49, polar surface area 41.82 Ų) facilitate the establishment of robust analytical methods (e.g., chiral stationary phase HPLC, polarimetry, NMR with chiral shift reagents) to verify enantiomeric purity of incoming chroman-4-yl intermediates and final drug substances.

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